molecular formula C21H30N4O B6009560 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B6009560
M. Wt: 354.5 g/mol
InChI Key: MGVXCKVXBODCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazinyl ethanol derivative that is known for its unique pharmacological properties, including its ability to act as a selective antagonist of the dopamine D3 receptor. In

Mechanism of Action

The mechanism of action of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves its binding to the dopamine D3 receptor. This results in the inhibition of dopamine release and the modulation of reward and motivation pathways in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of reward and motivation pathways, and the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high affinity for the dopamine D3 receptor, its anxiolytic and antidepressant effects, and its potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are a number of future directions for the study of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. These include further research into its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, there is a need for the development of more selective and potent dopamine D3 receptor antagonists for use in the treatment of addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-cyclopentyl-4-(piperazine-1-yl)butan-1-one with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using sodium borohydride to yield the desired compound.

Scientific Research Applications

2-{1-cyclopentyl-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This makes it a promising candidate for the treatment of addiction and other psychiatric disorders.

Properties

IUPAC Name

2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c26-13-10-20-16-24(11-12-25(20)19-8-4-5-9-19)15-18-14-22-23-21(18)17-6-2-1-3-7-17/h1-3,6-7,14,19-20,26H,4-5,8-13,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVXCKVXBODCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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